molecular formula C42H54ClNO15 B015226 Aclarubicin hydrochloride CAS No. 75443-99-1

Aclarubicin hydrochloride

Katalognummer B015226
CAS-Nummer: 75443-99-1
Molekulargewicht: 848.3 g/mol
InChI-Schlüssel: KUSMIBXCRZTVML-PCCPLWKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline drug used in the treatment of cancer . It is produced by the soil bacteria Streptomyces galilaeus . Aclarubicin can induce histone eviction from chromatin upon intercalation . It is a fluorescent molecule and an effective anthracycline chemotherapeutic agent for hematologic cancers and solid tumors .


Synthesis Analysis

Aclarubicin intercalates into DNA and interacts with topoisomerases I and II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . Aclarubicin is antagonistic to other agents that inhibit topoisomerase II .


Molecular Structure Analysis

The molecular formula of Aclarubicin hydrochloride is C42H54ClNO15 . Its average mass is 848.329 Da and its monoisotopic mass is 847.318176 Da . It has 13 defined stereocentres .


Chemical Reactions Analysis

Aclarubicin hydrochloride is known to interact with various drugs. For instance, the risk or severity of methemoglobinemia can be increased when Aclarubicin is combined with drugs like Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, Capsaicin, Chloroprocaine, and Cinchocaine .


Physical And Chemical Properties Analysis

Aclarubicin hydrochloride has a molecular formula of C42H54ClNO15 . Its average mass is 848.329 Da and its monoisotopic mass is 847.318176 Da . It has 13 defined stereocentres .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field for this application is Medical Oncology .

Comprehensive and Detailed Summary of the Application

Aclarubicin hydrochloride is used in a regimen known as CCAG (chidamide, cytarabine, aclarubicin, and granulocyte colony-stimulating factor), followed by donor lymphocyte infusion (DLI), for the treatment of relapsed acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) after allogeneic hematopoietic stem cell transplantation (allo-HSCT) .

Thorough Summary of the Results or Outcomes Obtained

The study found that the complete remission (CR) rate was 45% and the partial remission (PR) rate was 5%. The 1-year overall survival (OS) was 56.7% (95% confidence interval (95% CI), 31.6–75.6%), and the median OS was 19 months. The 1-year relapse-free survival (RFS) was 83.3% (95% CI, 27.3–97.5%). Patients relapsing more than 6 months after HSCT and achieving CR/PR after CCAG plus DLI regimen attained significantly higher survival rates .

Application 2: Induction Treatment for Acute Myeloid Leukemia (AML)

Specific Scientific Field

The specific scientific field for this application is also Medical Oncology .

Comprehensive and Detailed Summary of the Application

Aclarubicin hydrochloride is used in combination with Decitabine, Cytarabine, and Granulocyte Colony-Stimulating Factor (G-CSF) for the induction treatment of patients aged from 55 to 69 years old with newly diagnosed acute myeloid leukemia (AML) .

Thorough Summary of the Results or Outcomes Obtained

The study found that this regimen is as effective as standard dose chemotherapy in the induction treatment for these patients .

Application 3: Induction Treatment for Acute Myeloid Leukemia (AML)

Specific Scientific Field

The specific scientific field for this application is Medical Oncology .

Comprehensive and Detailed Summary of the Application

Aclarubicin hydrochloride is used in combination with Decitabine , Cytarabine , and Granulocyte Colony-Stimulating Factor (G-CSF) for the induction treatment of patients aged from 55 to 69 years old with newly diagnosed acute myeloid leukemia (AML) .

Thorough Summary of the Results or Outcomes Obtained

The study found that this regimen is as effective as standard dose chemotherapy in the induction treatment for these patients .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Aclarubicin hydrochloride . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Recent studies have evaluated the safety and efficacy of Aclarubicin hydrochloride in combination with other drugs for the treatment of relapsed/refractory acute myeloid leukemia (r/r AML) . The results suggest that alteration of splicing patterns represents a new approach to modification of gene expression in disease treatment . The poor clinical outcomes and high healthcare resource utilization among Japanese AML patients who are ineligible for intensive chemotherapy highlight an unmet need for novel therapies .

Eigenschaften

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54ClNO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046658
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclarubicin hydrochloride

CAS RN

75443-99-1
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75443-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclarubicin hydrochloride
Reactant of Route 2
Aclarubicin hydrochloride
Reactant of Route 3
Aclarubicin hydrochloride
Reactant of Route 4
Aclarubicin hydrochloride
Reactant of Route 5
Aclarubicin hydrochloride
Reactant of Route 6
Aclarubicin hydrochloride

Citations

For This Compound
225
Citations
T Ichihara, K Sakamoto, K Mori, M Akagi - Cancer research, 1989 - AACR
Transcatheter arterial chemoembolization therapy using polylactic acid microspheres containing aclarubicin hydrochloride (ACR) was performed in 62 patients with primary …
Number of citations: 68 aacrjournals.org
Y Ohizumi, S Imamiya, H Maezawa, Y Tamai… - … (Japanese Journal of …, 1991 - jstage.jst.go.jp
The effect of anticancer drugs combined with local hyperthermia on tumor growth and metastasis was studied on Lewis lung carcinoma. Aclarubicin hydrochloride(ACR) and (-)-(R)-2-…
Number of citations: 2 www.jstage.jst.go.jp
O Kawashima, T Kurihara… - American journal of …, 1999 - journals.lww.com
… Aclarubicin hydrochloride is an anthracycline antibiotic that has been widely used for … We locally administered 15 mg aclarubicin hydrochloride as a sclerosing and cytotoxic agent. Only …
Number of citations: 14 journals.lww.com
I Wakabayashi, K Hatake, H Masui… - Journal of pharmacy …, 1995 - Wiley Online Library
… Drugs used in this study were: aclarubicin hydrochloride (Yamanouchi Seiyaku Co., Ltd, Tokyo, Japan), nifedipine, noradrenaline hydrochloride and phorbol 12, 13-dibutyrate (Sigma …
I Wakabayashi, K Sakamoto, K Hatake… - European journal of …, 1994 - Elsevier
The effects of aclarubicin on phosphatidylinositol hydrolysis and contractile responses were investigated in isolated rat aorta. In the aclarubicin-pretreated aorta, the basal level of [ 3 H]…
M KUBOTA, M NAKANO, K JUNI - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… We previously prepared” PHB microspheres containing aclarubicin hydrochloride, and showed that the rate of drug release from microspheres was enhanced by the use of fatty acid …
Number of citations: 42 www.jstage.jst.go.jp
I Wakabayashi, K Sakamoto… - Pharmacology & …, 1991 - Wiley Online Library
… Aclarubicin hydrochloride was obtained from Yamanouchi Co., Ltd. Aclarubicin was dissolved in physiological saline to make up a stock solution of 2.36 x lo-’ M. Phenylephrine, …
K Juni, J OGATA, N MATSUI, M KUBOTA… - Chemical and …, 1985 - jstage.jst.go.jp
… Materials The following materials were supplied by the cited companies; aclarubicin hydrochloride from Sanraku Ocean Co., Tokyo; L-polylactic acid (PLA) with an average molecular …
Number of citations: 54 www.jstage.jst.go.jp
T Tsuda, Y Okamoto, R Sakaguchi… - Journal of …, 2001 - journals.sagepub.com
… subcutaneously every 12 h for 14 consecutive days; aclarubicin hydrochloride 10 mg/m2 … given by subcutaneous injection and aclarubicin hydrochloride was given intravenously at all …
KC Lee, IB Koh - Archives of Pharmacal Research, 1987 - Springer
… 27ram) for 10 rain at the desired speed and temperature, 75~ 2ml of aqueous solution containing 200mg of gelatin(Nakarai Chemicals, Japan) and 20 mg of aclarubicin hydrochloride (…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.